4-methyl-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide, commonly known as JNJ-26854165, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This compound belongs to the class of benzamide derivatives and has shown promising results in preclinical studies.
Mecanismo De Acción
JNJ-26854165 works by inhibiting the activity of a protein called MDM2, which is involved in regulating the activity of a tumor suppressor protein called p53. In normal cells, p53 helps to prevent the growth and spread of cancer cells. However, in cancer cells, MDM2 can bind to p53 and prevent it from functioning properly. By inhibiting the activity of MDM2, JNJ-26854165 can increase the levels of active p53 in cancer cells, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
JNJ-26854165 has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its effects on p53, JNJ-26854165 has been found to inhibit the activity of other proteins involved in cancer cell growth and survival, such as Akt and ERK. It has also been shown to induce autophagy, a process by which cells degrade and recycle their own components.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of JNJ-26854165 for lab experiments is that it is a small molecule inhibitor, which makes it easier to synthesize and administer compared to larger protein-based inhibitors. However, one limitation is that it has relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on JNJ-26854165. One area of interest is in developing more potent and selective inhibitors of MDM2 that can be used in clinical settings. Another area of interest is in investigating the potential use of JNJ-26854165 in combination with other cancer treatments, such as immunotherapy. Additionally, further research is needed to better understand the mechanisms underlying the autophagy-inducing effects of JNJ-26854165 and how these effects may be exploited for therapeutic purposes.
Métodos De Síntesis
The synthesis of JNJ-26854165 involves a multi-step process that starts with the reaction between 4-methylbenzoyl chloride and 2-amino-4-methylphenol to form 4-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)benzamide. This intermediate is then reacted with 2-(2-methylprop-2-en-1-yloxy)phenol in the presence of a base to give the final product, 4-methyl-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide.
Aplicaciones Científicas De Investigación
JNJ-26854165 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In preclinical studies, JNJ-26854165 has also been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
Fórmula molecular |
C18H19NO2 |
---|---|
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
4-methyl-N-[2-(2-methylprop-2-enoxy)phenyl]benzamide |
InChI |
InChI=1S/C18H19NO2/c1-13(2)12-21-17-7-5-4-6-16(17)19-18(20)15-10-8-14(3)9-11-15/h4-11H,1,12H2,2-3H3,(H,19,20) |
Clave InChI |
MALXSHXSDYXUIF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCC(=C)C |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCC(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.